molecular formula C17H18 B11952271 Benzene, 1,1'-(1-pentenylidene)bis- CAS No. 1530-11-6

Benzene, 1,1'-(1-pentenylidene)bis-

Cat. No.: B11952271
CAS No.: 1530-11-6
M. Wt: 222.32 g/mol
InChI Key: NCDMQHRPDYHDKA-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1-pentenylidene)bis-: is an organic compound with the molecular formula C17H18 . It is a derivative of benzene, where two benzene rings are connected by a pentenylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1-pentenylidene)bis- typically involves the reaction of benzene with pentenylidene intermediates under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentenylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Benzene, 1,1’-(1-pentenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1-pentenylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1-pentenylidene)bis- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1-pentenylidene)bis- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but with a butenylidene group instead of a pentenylidene group.

    Benzene, 1,1’-(1-heptenylidene)bis-: Contains a heptenylidene group, making it longer than the pentenylidene derivative.

Uniqueness

Benzene, 1,1’-(1-pentenylidene)bis- is unique due to its specific pentenylidene linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1530-11-6

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-phenylpent-1-enylbenzene

InChI

InChI=1S/C17H18/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,2-3H2,1H3

InChI Key

NCDMQHRPDYHDKA-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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